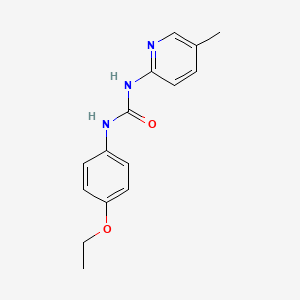
2-(4-bromo-2-formylphenoxy)-N-(3-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromo-2-formylphenoxy)-N-(3-methylphenyl)acetamide, also known as BFA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein trafficking and has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-(4-bromo-2-formylphenoxy)-N-(3-methylphenyl)acetamide involves the inhibition of the ADP-ribosylation factor (ARF) family of proteins. ARF proteins are involved in the regulation of protein trafficking and are required for the formation of COPI-coated vesicles that transport proteins from the Golgi apparatus to the endoplasmic reticulum. This compound inhibits the activation of ARF proteins, leading to the disruption of protein trafficking and the accumulation of proteins in the endoplasmic reticulum.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by disrupting the transport of proteins involved in cell survival and proliferation. This compound has also been shown to inhibit the replication of certain viruses, including HIV and hepatitis C virus, by disrupting the transport of viral proteins. In addition, this compound has been shown to have anti-inflammatory properties by inhibiting the transport of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-bromo-2-formylphenoxy)-N-(3-methylphenyl)acetamide in lab experiments is its potent inhibitory effect on protein trafficking. This property of this compound allows researchers to study the role of protein trafficking in various cellular processes. However, this compound has some limitations in lab experiments. It is a toxic compound and requires careful handling to avoid exposure to researchers. In addition, this compound has a short half-life and requires frequent administration to maintain its inhibitory effect.
Zukünftige Richtungen
There are several future directions for the use of 2-(4-bromo-2-formylphenoxy)-N-(3-methylphenyl)acetamide in scientific research. One direction is the development of this compound analogs with improved potency and selectivity for ARF proteins. Another direction is the use of this compound in combination with other inhibitors to study the role of protein trafficking in complex cellular processes. Finally, this compound could be used in the development of novel therapies for cancer and viral infections by targeting the transport of proteins involved in these diseases.
Conclusion:
In conclusion, this compound is a potent inhibitor of protein trafficking that has been widely used in scientific research. Its mechanism of action involves the inhibition of ARF proteins, leading to the disruption of protein trafficking and the accumulation of proteins in the endoplasmic reticulum. This compound has a variety of biochemical and physiological effects and has been used to study the role of protein trafficking in various cellular processes. While this compound has some limitations in lab experiments, it has several future directions for the development of novel therapies for cancer and viral infections.
Synthesemethoden
The synthesis of 2-(4-bromo-2-formylphenoxy)-N-(3-methylphenyl)acetamide involves the reaction of 4-bromo-2-hydroxybenzaldehyde with 3-methylaniline in the presence of acetic anhydride and anhydrous sodium acetate. The resulting product is then reacted with acetic anhydride and acetic acid to form the final product, this compound. The synthesis of this compound is a multistep process and requires careful handling of the reagents and reaction conditions.
Wissenschaftliche Forschungsanwendungen
2-(4-bromo-2-formylphenoxy)-N-(3-methylphenyl)acetamide has been widely used in scientific research as an inhibitor of protein trafficking. It has been shown to inhibit the transport of proteins from the endoplasmic reticulum to the Golgi apparatus, leading to the accumulation of proteins in the endoplasmic reticulum. This property of this compound has been used to study the role of protein trafficking in various cellular processes, including cell signaling, cell division, and apoptosis.
Eigenschaften
IUPAC Name |
2-(4-bromo-2-formylphenoxy)-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-11-3-2-4-14(7-11)18-16(20)10-21-15-6-5-13(17)8-12(15)9-19/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXMPUNFBPAZLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(4-chlorophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5724416.png)
![N'-[3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-diethyl-1,2-ethanediamine](/img/structure/B5724424.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5724432.png)
![2-{[4-(methylsulfonyl)-2-nitrophenyl]thio}-1H-benzimidazole](/img/structure/B5724435.png)
![2-hydroxy-N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-phenylacetohydrazide](/img/structure/B5724437.png)

![N-[4-(4-morpholinyl)phenyl]-2-(4-propylphenoxy)acetamide](/img/structure/B5724460.png)
![3-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-2H-chromen-2-one](/img/structure/B5724475.png)



![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5724497.png)
